molecular formula C15H18N2O4S2 B6765350 N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B6765350
M. Wt: 354.4 g/mol
InChI Key: SCBDLPZNPJZTIZ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-11(15-16-6-9-22-15)10-17(2)23(18,19)13-5-3-4-12-14(13)21-8-7-20-12/h3-6,9,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBDLPZNPJZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)C1=CC=CC2=C1OCCO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Preparation of the Benzodioxine Moiety: The benzodioxine structure can be synthesized by cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzodioxine moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzodioxine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of thiazole and benzodioxine derivatives with biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The sulfonamide group can form strong hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Benzodioxine Derivatives: Compounds like dioxin and its derivatives are known for their environmental and biological effects.

    Sulfonamide Derivatives: Sulfonamide drugs like sulfamethoxazole are widely used as antibiotics.

Uniqueness

N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to the combination of these three functional groups, which may confer a distinct set of biological activities and chemical properties not found in simpler compounds.

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